molecular formula C15H24N2O4S B5131639 N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B5131639
M. Wt: 328.4 g/mol
InChI Key: YGXHESGKZWRQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as IB-MECA, is a selective agonist of the adenosine A3 receptor. Adenosine receptors are G-protein coupled receptors that are involved in various physiological and pathological processes, including inflammation, ischemia, and cancer. IB-MECA has been extensively studied for its potential therapeutic applications in these areas.

Mechanism of Action

N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide exerts its effects by binding to and activating the adenosine A3 receptor. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in the observed physiological effects of N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide.
Biochemical and Physiological Effects:
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been shown to promote angiogenesis and inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its selectivity for the adenosine A3 receptor, which allows for more specific targeting of this receptor compared to non-selective adenosine receptor agonists. However, one limitation of using N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several potential future directions for research on N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of more potent and selective adenosine A3 receptor agonists for use in therapeutic applications. Another area of interest is the investigation of the potential use of N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in combination with other therapies, such as chemotherapy, to enhance its anti-tumor effects. Additionally, further studies are needed to elucidate the mechanisms underlying the observed anti-inflammatory and anti-oxidant effects of N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, and to determine its potential use in the treatment of other disease conditions.

Synthesis Methods

N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amino and carboxylic acid groups, followed by the coupling of the protected amino acid with the protected 4-methoxyphenylalanine. The protecting groups are then removed to obtain the final product, N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide.

Scientific Research Applications

N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, asthma, and arthritis. N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has also been studied for its potential use in the treatment of ischemic heart disease and stroke.

properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-11(2)10-16-15(18)12(3)17(22(5,19)20)13-6-8-14(21-4)9-7-13/h6-9,11-12H,10H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXHESGKZWRQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(C)N(C1=CC=C(C=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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